Olvanil
CAS No.: 58493-49-5
Cat. No.: VC0538056
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58493-49-5 |
---|---|
Molecular Formula | C26H43NO3 |
Molecular Weight | 417.6 g/mol |
IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |
Standard InChI | InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- |
Standard InChI Key | OPZKBPQVWDSATI-KHPPLWFESA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Olvanil (CAS No. 58493-49-5) is an amide derived from vanillylamine and oleic acid, with the molecular formula C₂₆H₄₃NO₃ and a molecular weight of 417.62 g/mol . Its structure includes a vanillyl group (4-hydroxy-3-methoxybenzyl) linked to an oleoyl chain via an amide bond, which confers both lipophilicity and receptor-binding specificity. The presence of a cis-double bond at the 9-position of the oleic acid moiety is critical for its biological activity .
Physical and Chemical Data
The compound exhibits the following physicochemical properties :
Property | Value |
---|---|
Melting Point | 36°C |
Boiling Point | 596.1±50.0°C (Predicted) |
Density | 0.982±0.06 g/cm³ |
Solubility in Water | <0.2 mg/mL |
Solubility in DMSO | 20 mg/mL |
pKa | 9.76±0.20 |
LogP | 7.69 |
Olvanil is typically stored at -20°C in desiccated conditions to maintain stability . Its poor aqueous solubility necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies .
Pharmacological Profile
TRPV1 Receptor Agonism
Olvanil demonstrates high potency at TRPV1 receptors, with half-maximal effective concentrations (EC₅₀) of 0.7 nM in human receptors and 8.1 pEC₅₀ in rat models . This exceeds the activity of capsaicin, its natural counterpart, by nearly 100-fold, making it one of the most potent synthetic vanilloids identified . Activation of TRPV1 by olvanil induces calcium influx, leading to neuronal depolarization and subsequent desensitization, a mechanism leveraged for analgesic effects .
CB1 Receptor Binding
Olvanil exhibits partial agonism at CB1 receptors, though it lacks affinity for CB2 receptors . This interaction may contribute to its systemic antinociceptive effects, particularly in models of neuropathic pain, where CB1 activation modulates glutamate release and synaptic plasticity .
Mechanisms of Action in Disease Models
Anti-Proliferative Activity
Olvanil inhibits the proliferation of C6 glioma cells with an IC₅₀ of 5.5 μM, a effect mediated by TRPV1-dependent calcium signaling and subsequent apoptosis . This cytotoxic activity is selective for cancer cells, as normal astrocytes remain unaffected at similar concentrations .
Metabolic and Bone Homeostasis
Recent studies indicate that olvanil modulates osteoclastogenesis under acidic conditions, a process implicated in diabetic bone loss . By activating TRPV1 in osteoclast precursors, it enhances proton sensing and calcium signaling, potentially offering a therapeutic avenue for osteoporosis .
Recent Advances and Future Directions
TRPV1-CB1 Crosstalk
Emerging evidence highlights the interplay between TRPV1 and CB1 receptors in olvanil’s effects. Co-administration with CB1 antagonists attenuates its analgesic activity, implicating endocannabinoid signaling in its mechanism .
Drug Delivery Innovations
Nanoparticle formulations of olvanil are under investigation to enhance bioavailability and reduce systemic exposure. Early results show improved targeting to dorsal root ganglia, minimizing off-target effects .
Clinical Trials
Despite promising preclinical data, no clinical trials have been initiated, partly due to challenges in achieving stable plasma concentrations. Future research must address pharmacokinetic limitations to advance therapeutic applications.
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